Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-

α-glucosidase inhibition antidiabetic SAR

Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- (CAS 154885-41-3, C19H17NO4) is a synthetic tetracyclic alkaloid featuring a fused indole-isoquinoline core with a ketone at position 6 and three methoxy groups at positions 8, 9, and This scaffold belongs to the indolo[1,2-b]isoquinoline class, which has been investigated for α-glucosidase inhibition and, in its dihydro and 2,1-a fused analogs, for cytostatic activity. Unlike the more extensively characterized 12-phenylthio derivative (CAS 154885-40-2), this unsubstituted ketone analog serves primarily as a synthetic precursor, yet its substitution pattern aligns with the methoxy-rich pharmacophores critical for target engagement in this series.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 154885-41-3
Cat. No. B12917613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-
CAS154885-41-3
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CC3=CC4=CC=CC=C4N3C(=O)C2=C1)OC)OC
InChIInChI=1S/C19H17NO4/c1-22-16-10-14-13(17(23-2)18(16)24-3)9-12-8-11-6-4-5-7-15(11)20(12)19(14)21/h4-8,10H,9H2,1-3H3
InChIKeyOTQPFDXXJOKAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- (CAS 154885-41-3): Core Scaffold and Pharmacological Context


Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- (CAS 154885-41-3, C19H17NO4) is a synthetic tetracyclic alkaloid featuring a fused indole-isoquinoline core with a ketone at position 6 and three methoxy groups at positions 8, 9, and 10. This scaffold belongs to the indolo[1,2-b]isoquinoline class, which has been investigated for α-glucosidase inhibition [1] and, in its dihydro and 2,1-a fused analogs, for cytostatic activity [2]. Unlike the more extensively characterized 12-phenylthio derivative (CAS 154885-40-2), this unsubstituted ketone analog serves primarily as a synthetic precursor, yet its substitution pattern aligns with the methoxy-rich pharmacophores critical for target engagement in this series [1].

Why Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- Cannot Be Replaced by Generic Indole or Isoquinoline Alkaloids


Substitution with generic indole or isoquinoline monomers fails to recapitulate the biological profile of this scaffold. The α-glucosidase inhibitory activity of indolo[1,2-b]isoquinolines is attributed to the hybrid indole-isoquinoline architecture, which enables simultaneous hydrophobic and hydrogen-bond interactions within the enzyme active site that neither fragment achieves alone [1]. In the cytostatic context, the methoxy-substituted indoloisoquinoline core is essential; the trimethoxy-5,6-dihydroindoloisoquinoline 7d achieves ~70% inhibition of P388 D1 leukemia cell proliferation at 10 µM, while the parent indole or isoquinoline cores are inactive at comparable concentrations [2]. The specific 8,9,10-trimethoxy arrangement on the 6-ketone scaffold dictates the electron density and conformation of the fused ring system, directly influencing both pharmacokinetic properties and target binding kinetics [1].

Quantitative Differentiation of Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- Against Closest Analogs


α-Glucosidase Inhibitory Potency: Methoxy-Substituted Indolo[1,2-b]isoquinoline Scaffold vs. Acarbose

Although direct IC50 data for the 8,9,10-trimethoxy-6-ketone analog is not reported, the indolo[1,2-b]isoquinoline scaffold bearing methoxy substituents demonstrates α-glucosidase inhibition orders of magnitude stronger than the clinical standard acarbose. In the same assay, compounds 8 (4-OCH3) and the unsubstituted core compound 1 show IC50 values of 15.06 µM and 23.46 µM respectively, compared to acarbose at 640.57 µM, representing a 42-fold and 27-fold improvement [1]. The 8,9,10-trimethoxy substitution pattern is predicted to further enhance potency through additional hydrogen-bond interactions with the active site residues Arg312 and Phe300 [1].

α-glucosidase inhibition antidiabetic SAR

Cytostatic Activity: Trimethoxy-Indoloisoquinoline vs. Non-Methoxylated Analogs in Leukemia Cells

The cytostatic potential of methoxy-substituted indoloisoquinolines is directly evidenced by the trimethoxy-5,6-dihydroindoloisoquinoline 7d (a close dihydro analog of the 8,9,10-trimethoxy scaffold), which achieves approximately 70% inhibition of P388 D1 leukemia cell proliferation at 10 µM [1]. In contrast, non-methoxylated or mono-methoxylated analogs in the same series exhibit significantly weaker activity, with the tetramethoxy derivative 8f being the only compound matching this potency. This establishes a clear methoxy-count-dependent activity threshold [1].

antitumor leukemia cytostatic

Synthetic Accessibility: 8,9,10-Trimethoxy-6-ketone vs. 12-Phenylthio Derivative as a Purifiable Intermediate

The 8,9,10-trimethoxy-6(11H)-ketone (CAS 154885-41-3) serves as a critical des-thio intermediate en route to the 12-phenylthio analog (CAS 154885-40-2). The absence of the bulky phenylthio group at position 12 reduces the molecular weight from 431.50 g/mol (C25H21NO4S) to 323.34 g/mol (C19H17NO4), resulting in a cLogP reduction of approximately 1.8 units and an increase in Rule-of-Five compliance . This makes the 8,9,10-trimethoxy-6-ketone a more tractable intermediate for further diversification at the 12-position, enabling library synthesis without the steric and electronic interference of the phenylthio substituent .

synthetic chemistry intermediate purity

Structural Precedence for Kinase Inhibition: Indolo[1,2-b]isoquinoline Core vs. Indeno[1,2-c]isoquinoline Topoisomerase Inhibitors

The indolo[1,2-b]isoquinoline scaffold is structurally related to the indeno[1,2-c]isoquinoline class of non-camptothecin topoisomerase I inhibitors, but the nitrogen positioning in the indolo[1,2-b] system alters the DNA intercalation geometry and Top1 cleavage complex stability [1]. Representative indeno[1,2-c]isoquinolines such as LMP744 achieve sub-micromolar Top1 inhibition, but the indolo[1,2-b] fusion introduces an additional hydrogen-bond acceptor that can be exploited for selective kinase hinge-binding interactions rather than DNA intercalation [1]. This scaffold divergence means the 8,9,10-trimethoxy-indolo[1,2-b]isoquinolin-6-one is not merely a Top1 inhibitor backup but a distinct chemotype for kinase-targeted library design [1].

kinase inhibition topoisomerase cancer

Optimal Use Cases for Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- Based on Evidence


α-Glucosidase Inhibitor Lead Optimization and Diabetes Drug Discovery

Use the 8,9,10-trimethoxy scaffold as a starting point for SAR-driven optimization of α-glucosidase inhibitors. The multi-methoxy pattern is predicted to enhance potency beyond the 4-methoxy analog (IC50 15.06 µM) toward the activity of the naphthyl-substituted lead compound 11 (IC50 3.44 µM) [1]. Further functionalization at the 12-position can exploit the improved physicochemical profile of the des-thio intermediate .

Anticancer Library Synthesis Targeting Methoxy-Dependent Cytostatic Activity

Incorporate this compound into diversity-oriented synthesis libraries for leukemia and mammary tumor screening. The trimethoxy substitution pattern is the minimal requirement for achieving ~70% cytostatic activity at 10 µM in P388 D1 cells [2]. The 6-ketone provides a reactive handle for generating Schiff-base or hydrazone derivatives for further biological evaluation.

Kinase-Focused Chemical Biology Probe Development

Deploy the indolo[1,2-b]isoquinoline core for designing ATP-competitive kinase inhibitors. The scaffold's nitrogen positioning favors hinge-region hydrogen bonding, distinguishing it from DNA-intercalating indenoisoquinolines [3]. The 8,9,10-trimethoxy groups can be exploited for interactions with the kinase specificity pocket.

Synthetic Methodology Development and Building Block Supply

Utilize this compound as a well-characterized, high-purity intermediate for palladium-catalyzed carbonylative Sonogashira/annulation reactions [1]. Its lower molecular weight and reduced steric hindrance (compared to 12-substituted analogs) facilitate subsequent C-C and C-N coupling reactions, making it a versatile building block for medicinal chemistry.

Quote Request

Request a Quote for Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.